molecular formula C18H17N5O4 B12479641 4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol

4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol

Cat. No.: B12479641
M. Wt: 367.4 g/mol
InChI Key: XIDWQJYEDUBXRA-UHFFFAOYSA-N
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Description

4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of 3-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized to form the pyrimidine ring. The nitro group is introduced via nitration, and the final product is obtained by coupling the pyrimidine derivative with phenol under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and the phenolic hydroxyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidine
  • **4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidine
  • **4-[(3-Methoxyphenyl)amino]-5-nitropyrimidine

Uniqueness

4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol is unique due to the presence of both a methoxy group and a phenolic hydroxyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

4-[[4-(3-methoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol

InChI

InChI=1S/C18H17N5O4/c1-11-16(23(25)26)17(20-13-4-3-5-15(10-13)27-2)22-18(19-11)21-12-6-8-14(24)9-7-12/h3-10,24H,1-2H3,(H2,19,20,21,22)

InChI Key

XIDWQJYEDUBXRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)O)NC3=CC(=CC=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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